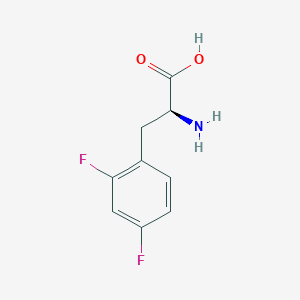

2,4-Difluoro-L-Phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFLPVKMPDEMFW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)F)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426489 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31105-93-8 | |

| Record name | 2,4-Difluoro-L-Phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-2,4-Difluorophenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2,4-Difluoro-L-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2,4-Difluoro-L-phenylalanine in Modern Drug Discovery

This compound is a non-proteinogenic amino acid that has garnered significant attention in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms into the phenyl ring of phenylalanine dramatically alters its physicochemical properties. The high electronegativity and small size of fluorine can modulate the acidity, lipophilicity, metabolic stability, and conformational preferences of peptides and small molecule drugs into which it is incorporated.[1] These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic methodologies for obtaining enantiomerically pure this compound, offering insights into the rationale behind different synthetic strategies and detailed protocols for key transformations.

Core Synthetic Strategies: A Multi-faceted Approach

The synthesis of enantiomerically pure this compound can be broadly categorized into three main strategies: asymmetric synthesis from prochiral precursors, chiral resolution of a racemic mixture, and chemoenzymatic methods. The choice of strategy often depends on factors such as scale, desired enantiomeric purity, cost, and available expertise.

Key Synthetic Pathways Overview

Caption: Overview of major synthetic routes to L-2,4-Difluorophenylalanine.

Part 1: Asymmetric Synthesis from Prochiral Precursors

Asymmetric synthesis offers the most elegant and atom-economical approach to enantiomerically pure compounds by introducing chirality during the reaction sequence.

Asymmetric Hydrogenation of Prochiral Enamides

This is one of the most powerful and widely used methods for the synthesis of α-amino acids. The key step involves the enantioselective hydrogenation of a prochiral α-enamide precursor, typically derived from 2,4-difluorobenzaldehyde.

Causality Behind Experimental Choices: The success of this method hinges on the selection of a suitable chiral phosphine ligand that coordinates to a rhodium or ruthenium catalyst. The chiral environment created by the ligand dictates the facial selectivity of hydrogen addition to the double bond, leading to one enantiomer in excess. Ligands with binaphthyl (e.g., BINAP) or ferrocenyl (e.g., Josiphos) backbones are commonly employed due to their conformational rigidity and steric bulk, which effectively control the stereochemical outcome.[2]

Reaction Workflow

Caption: Workflow for Asymmetric Hydrogenation approach.

Detailed Experimental Protocol: Asymmetric Hydrogenation

-

Synthesis of (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid:

-

To a solution of 2,4-difluorobenzaldehyde (1.0 eq) and N-acetylglycine (1.0 eq) in acetic anhydride (3.0 eq), add anhydrous sodium acetate (1.0 eq).

-

Heat the mixture at 100 °C for 2 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Stir the mixture until a solid precipitate forms.

-

Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to yield the azlactone intermediate.

-

Hydrolyze the azlactone by refluxing in a mixture of acetone and water to afford (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid.[3]

-

-

Asymmetric Hydrogenation:

-

In a high-pressure reactor, dissolve (Z)-2-acetamido-3-(2,4-difluorophenyl)acrylic acid (1.0 eq) in degassed methanol.

-

Add a rhodium catalyst precursor, such as [Rh(COD)2]BF4 (0.01 eq), and a chiral bisphosphine ligand, for example, (R,R)-Me-BPE (0.011 eq).

-

Stir the solution at room temperature under an argon atmosphere for 30 minutes to form the active catalyst.

-

Pressurize the reactor with hydrogen gas (e.g., 10 bar) and stir at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or HPLC).

-

Vent the reactor and concentrate the reaction mixture under reduced pressure.

-

-

Deprotection:

-

Hydrolyze the resulting N-acetyl-L-2,4-difluorophenylalanine by refluxing in aqueous HCl (e.g., 6 M).

-

After completion, cool the solution and neutralize with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

| Method | Catalyst/Ligand | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R,R)-Me-BPE | >95% | >99% | [2] |

Schöllkopf Bis-Lactim Ether Method

This classic method relies on the diastereoselective alkylation of a chiral glycine equivalent.[4] The chiral auxiliary, typically derived from L-valine, effectively shields one face of the glycine enolate, directing the incoming electrophile to the opposite face.

Causality Behind Experimental Choices: The use of the bis-lactim ether of a cyclo(Gly-Val) dipeptide provides a conformationally rigid system. The bulky isopropyl group of the valine residue sterically hinders one face of the lithiated glycine, leading to high diastereoselectivity in the subsequent alkylation step with 2,4-difluorobenzyl bromide.[4][5]

Reaction Workflow

Caption: Workflow for the Schöllkopf method.

Detailed Experimental Protocol: Schöllkopf Synthesis

-

Alkylation:

-

Dissolve the Schöllkopf chiral auxiliary, (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, in anhydrous THF and cool to -78 °C under an argon atmosphere.

-

Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes to generate the anion.

-

Add a solution of 2,4-difluorobenzyl bromide (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and allow it to warm to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Hydrolysis and Isolation:

-

Hydrolyze the crude alkylated product by stirring with dilute aqueous HCl (e.g., 0.1 M) at room temperature. This cleaves the bis-lactim ether to yield the methyl esters of L-2,4-difluorophenylalanine and the L-valine auxiliary.

-

Separate the desired amino acid methyl ester from the valine methyl ester by column chromatography.

-

Perform a final ester hydrolysis using aqueous lithium hydroxide followed by neutralization to obtain the free L-2,4-difluorophenylalanine.

-

| Method | Chiral Auxiliary | Typical Yield | Diastereomeric Excess (de) | Reference |

| Schöllkopf Synthesis | L-Valine derived bis-lactim ether | 70-85% | >95% | [1][4] |

Part 2: Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high selectivity and mild reaction conditions of enzymes to achieve challenging chemical transformations, particularly the stereoselective introduction of the amino group.

Reductive Amination of a Prochiral Keto Acid

This approach involves the enzymatic conversion of 2,4-difluorophenylpyruvic acid to L-2,4-difluorophenylalanine using an amino acid dehydrogenase.

Causality Behind Experimental Choices: Amino acid dehydrogenases catalyze the stereospecific reductive amination of α-keto acids. The enzyme's active site is exquisitely shaped to bind the substrate and a cofactor (typically NADH or NADPH) in a specific orientation, ensuring the formation of the L-enantiomer with very high enantiomeric excess. A cofactor regeneration system, such as the use of formate dehydrogenase and formate, is often employed to make the process economically viable on a larger scale.[6]

Reaction Workflow

Caption: Chemoenzymatic synthesis via reductive amination.

Detailed Experimental Protocol: Enzymatic Reductive Amination

-

Synthesis of 2,4-Difluorophenylpyruvic acid:

-

Prepare 2,4-difluorophenylpyruvic acid from 2,4-difluorobenzaldehyde via methods such as the Erlenmeyer-Plöchl reaction followed by hydrolysis, or condensation with diethyl oxalate and subsequent decarboxylation.

-

-

Enzymatic Reaction:

-

In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), dissolve 2,4-difluorophenylpyruvic acid, an ammonium source (e.g., ammonium chloride), and a catalytic amount of NADH.

-

Add the amino acid dehydrogenase (e.g., from Bacillus species) and the cofactor regenerating enzyme (e.g., formate dehydrogenase) along with sodium formate.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-37 °C) and monitor the progress by HPLC.

-

Upon completion, acidify the reaction mixture to precipitate the product and denature the enzymes.

-

Isolate the L-2,4-difluorophenylalanine by filtration or ion-exchange chromatography.

-

| Method | Enzyme | Typical Yield | Enantiomeric Excess (ee) | Reference |

| Enzymatic Reductive Amination | Amino Acid Dehydrogenase | >90% | >99% | [6] |

Conclusion

The synthesis of enantiomerically pure this compound is a critical endeavor for advancing drug discovery. This guide has detailed the primary asymmetric and chemoenzymatic strategies for its preparation. Asymmetric hydrogenation stands out for its high efficiency and enantioselectivity, making it suitable for large-scale production. The Schöllkopf method, while classic, remains a reliable route for laboratory-scale synthesis of diverse amino acids. Chemoenzymatic approaches, particularly reductive amination, offer a green and highly selective alternative that is gaining traction in industrial applications. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, and available resources.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhodium-catalyzed asymmetric hydrogenation of olefins with PhthalaPhos, a new class of chiral supramolecular ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. (Z)-2-Acetamido-3-(4-chlorophenyl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schöllkopf method - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic synthesis of mono- and trifluorinated alanine enantiomers expands the scope of fluorine biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 2,4-Difluoro-L-phenylalanine

Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs

In the landscape of modern drug discovery and chemical biology, the strategic incorporation of non-canonical amino acids into peptides and proteins has emerged as a transformative approach to modulate their biological function. Among these, fluorinated amino acids, and specifically 2,4-Difluoro-L-phenylalanine, represent a class of building blocks that offer unique physicochemical properties. The introduction of fluorine, the most electronegative element, into the phenyl ring of L-phenylalanine can profoundly influence the resulting molecule's conformation, metabolic stability, and binding affinity for biological targets.[1][2] This guide provides a comprehensive technical overview of the biological activity of this compound, offering insights for researchers, scientists, and drug development professionals.

The carbon-fluorine bond is exceptionally strong and not commonly found in natural biological systems, which can render peptides incorporating this analog more resistant to enzymatic degradation.[3] Furthermore, the electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, influencing non-covalent interactions such as π-π stacking and cation-π interactions, which are critical for molecular recognition and binding.[3] These modifications make this compound a valuable tool in the design of novel therapeutics, particularly in the fields of oncology and neurology.[4][5]

Core Biological Activities and Therapeutic Potential

The incorporation of this compound into peptides and other molecules can impart a range of biological activities, primarily through its ability to mimic natural amino acids while introducing enhanced properties.

Antimicrobial and Anticancer Potential

While specific quantitative data for peptides containing this compound is not extensively available in the public domain, the broader class of fluorinated phenylalanine analogs has demonstrated significant potential in both antimicrobial and anticancer applications. For instance, peptides incorporating 4-Fluoro-L-phenylalanine have shown cytotoxic effects against various cancer cell lines.[3] The proposed mechanisms of action often involve the disruption of the cell membrane and the induction of apoptosis through interactions with mitochondrial targets.[3]

Table 1: Illustrative Anticancer Activity of 4-Fluoro-L-phenylalanine Containing Peptides

| Compound/Peptide | Cell Line | IC50 (µM) |

| 4-Fluoro-L-phenylalanine | MCF-7 (Breast Cancer) | 11.8[3][6] |

| Temporin-1CEa | A375 (Melanoma) | 18.2[3] |

| HPRP-A1-TAT | Various (Melanoma, Gastric, Liver, Cervical) | <10[3] |

Note: This data is for 4-Fluoro-L-phenylalanine and is presented to illustrate the potential of fluorinated phenylalanine analogs. Similar studies are required to determine the specific IC50 values for peptides containing this compound.

In the realm of antimicrobial peptides (AMPs), the incorporation of fluorinated phenylalanines can enhance their potency and stability. The increased hydrophobicity and altered electronic properties of the fluorinated ring can facilitate the peptide's insertion into the microbial cell membrane, leading to its disruption and subsequent cell death.[3]

Enzyme Inhibition

Fluorinated amino acids have been extensively explored as inhibitors of various enzymes.[1] The strong electron-withdrawing effect of the fluorine atoms can stabilize the transition state of an enzymatic reaction, leading to tight binding and potent inhibition. While specific enzymes inhibited by this compound are not well-documented in publicly available literature, the general principle suggests its potential as a building block for designing targeted enzyme inhibitors.

Protein Engineering and Structural Biology

The incorporation of this compound into proteins provides a powerful tool for structural and functional studies. The fluorine atoms serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[7] This technique allows for the site-specific monitoring of protein conformation, dynamics, and interactions with other molecules in a manner that is minimally perturbative to the overall protein structure.[7]

Experimental Workflows and Methodologies

As a Senior Application Scientist, it is crucial to not only understand the "what" but also the "how." The following section provides detailed protocols for assessing the key biological activities of compounds containing this compound.

Workflow for Peptide Synthesis, Purification, and Characterization

The synthesis of peptides incorporating this compound typically follows standard solid-phase peptide synthesis (SPPS) protocols.

Figure 1: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

Step-by-Step Protocol for Solid-Phase Peptide Synthesis:

-

Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for C-terminal amide peptides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin or the growing peptide chain using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (including Fmoc-2,4-Difluoro-L-phenylalanine-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for each amino acid in the desired sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

Assessing Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 2: Experimental workflow for determining the cytotoxicity of a this compound containing compound using the MTT assay.

Detailed MTT Assay Protocol:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Preparation: Prepare a stock solution of the test compound (e.g., a peptide containing this compound) in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions to obtain a range of concentrations.

-

Cell Treatment: Remove the culture medium from the wells and add fresh medium containing the different concentrations of the test compound. Include appropriate controls (vehicle control, positive control with a known cytotoxic agent).

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Evaluating Antimicrobial Efficacy: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Figure 3: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a this compound containing peptide.

Detailed Broth Microdilution Protocol:

-

Peptide Preparation: Prepare a stock solution of the antimicrobial peptide in a suitable solvent. Perform two-fold serial dilutions of the peptide in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Culture the test microorganism (e.g., E. coli or S. aureus) to the mid-logarithmic phase of growth. Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted peptide. Include a positive control (bacteria with no peptide) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

Metabolic Fate and Toxicological Considerations

The metabolic fate and potential toxicity of fluorinated compounds are critical aspects of their development as therapeutic agents. While fluorination can enhance metabolic stability, the C-F bond is not entirely inert, and metabolism can lead to the release of fluoride ions or other small fluorinated molecules.[8] For example, the metabolism of some fluorine-containing drugs can lead to the formation of fluoroacetic acid, a potent metabolic toxin.[8]

Currently, specific studies on the in vivo metabolism and detailed toxicological profile of this compound are limited in publicly accessible literature. Therefore, comprehensive pharmacokinetic and toxicology studies are essential for any therapeutic candidate containing this amino acid to assess its safety profile.

Conclusion and Future Directions

This compound is a valuable synthetic amino acid that offers significant potential for the development of novel peptides and proteins with enhanced biological activities. Its unique electronic and steric properties, conferred by the difluorinated phenyl ring, can lead to improved metabolic stability, altered binding affinities, and unique functionalities. While this guide provides a foundational understanding and practical methodologies for exploring the biological activity of compounds containing this analog, it is evident that further research is needed to fully elucidate its specific effects.

Future investigations should focus on:

-

Quantitative Structure-Activity Relationship (QSAR) studies: Systematically incorporating this compound into various peptide scaffolds to determine its precise impact on anticancer and antimicrobial activity.

-

Enzyme Inhibition Profiling: Screening peptides containing this analog against a panel of relevant enzymes to identify specific targets and elucidate mechanisms of inhibition.

-

Signaling Pathway Analysis: Investigating the downstream effects of these peptides on key cellular signaling pathways, such as the MAPK and PI3K-Akt pathways, in relevant disease models.

-

In-depth Metabolic and Toxicological Studies: Conducting comprehensive in vivo studies to understand the metabolic fate and assess the safety profile of this compound and its derivatives.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for the development of next-generation peptide-based drugs.

References

- 1. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. caymanchem.com [caymanchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to Commercial 2,4-Difluoro-L-phenylalanine: Sourcing, Specification, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Difluoro-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry, peptide design, and drug development. The strategic incorporation of two fluorine atoms onto the phenyl ring of L-phenylalanine imparts unique physicochemical properties that can enhance the therapeutic potential of parent molecules. This technical guide provides an in-depth analysis of the commercial landscape for this compound, offering a comprehensive resource for researchers and drug developers. The guide covers the strategic importance of this compound, a curated list of commercial suppliers, critical quality control parameters, and in-depth protocols for its application in peptide synthesis.

Introduction: The Strategic Advantage of Fluorination in Phenylalanine Analogs

The substitution of hydrogen with fluorine in amino acids is a powerful strategy in modern drug design. Fluorine, being the most electronegative element, possesses a small van der Waals radius similar to that of hydrogen, yet it imparts profound changes to the electronic properties of a molecule. In the context of this compound, these modifications offer several distinct advantages:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the aromatic ring less susceptible to enzymatic hydroxylation, a common metabolic pathway for phenylalanine-containing compounds. This can lead to an extended in-vivo half-life of drug candidates.[1]

-

Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the pKa of the aromatic ring and influence non-covalent interactions, such as π-π stacking and cation-π interactions, with biological targets. This can lead to improved binding affinity and selectivity for receptors and enzymes.[2]

-

Improved Pharmacokinetic Profile: The increased lipophilicity imparted by the fluorine atoms can enhance membrane permeability and oral bioavailability of peptides and small molecules incorporating this amino acid.

-

Conformational Control: The presence of fluorine can influence the conformational preferences of peptides, potentially stabilizing bioactive conformations.

These unique properties make this compound a valuable building block for the development of novel therapeutics, particularly in the areas of oncology, neurology, and infectious diseases.[2]

The Commercial Landscape: Sourcing this compound

A variety of chemical suppliers offer this compound and its protected derivatives, primarily N-Boc and N-Fmoc protected forms, which are essential for solid-phase peptide synthesis. The choice of supplier is a critical decision that should be based on factors such as purity, batch-to-batch consistency, available documentation, and technical support.

Below is a comparative table of prominent commercial suppliers. Please note that while this table provides a general overview, it is crucial to request lot-specific Certificates of Analysis (CoA) for detailed quality assessment.

| Supplier | Product Name(s) | Typical Purity | Available Forms | Notes |

| Chem-Impex | This compound, Boc-2,4-difluoro-L-phenylalanine, Fmoc-2,4-difluoro-L-phenylalanine | ≥ 98% (Chiral HPLC)[2], ≥ 99% (HPLC) for Fmoc-D-form[3] | Free amino acid, Boc protected, Fmoc protected | Offers both L- and D-enantiomers. Provides detailed product specifications on their website. |

| Sigma-Aldrich (Merck) | This compound | Inquire for details | Free amino acid and derivatives | Extensive quality control and documentation, often with higher price points. |

| ChemicalBook | This compound | >99%[4] | Free amino acid | A platform connecting various Chinese suppliers. Purity and quality can vary between listed suppliers. |

| Aralez Bio | Fmoc-2,4-difluoro-L-phenylalanine | Inquire for details | Fmoc protected | Specializes in amino acids for peptide synthesis.[5] |

| Santa Cruz Biotechnology | p-Fluoro-DL-phenylalanine | Inquire for details | Racemic mixture | Provides safety and handling information. |

Note to Researchers: The availability and specifications from suppliers can change. Always verify the current product information and obtain a recent Certificate of Analysis before purchase.

Quality Control and Specification: A Self-Validating System for Procurement

For researchers in drug development, ensuring the quality and purity of starting materials is paramount. A "self-validating" procurement system involves a thorough evaluation of the supplier's analytical data and, when necessary, independent verification.

Key Analytical Parameters and Expected Results

A comprehensive Certificate of Analysis for this compound should include the following tests:

| Analytical Method | Parameter Measured | Typical Specification | Rationale for Importance |

| Chiral High-Performance Liquid Chromatography (Chiral HPLC) | Enantiomeric Purity (e.e.) | ≥ 99% | Ensures the desired stereochemistry for biological activity and prevents potential off-target effects from the incorrect enantiomer. |

| High-Performance Liquid Chromatography (HPLC) | Chemical Purity | ≥ 98% | Quantifies the amount of the desired compound and detects any non-chiral impurities. |

| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Structural Integrity | Conforms to structure | Confirms the chemical structure and identity of the compound. ¹⁹F NMR is particularly useful for fluorinated compounds. |

| Mass Spectrometry (MS) | Molecular Weight | Conforms to expected mass | Verifies the molecular weight of the compound. |

| Optical Rotation | Stereochemical Identity | Specific rotation value (e.g., [α]²⁰/D) | Provides an additional check on the enantiomeric purity and identity. |

| Elemental Analysis | Elemental Composition | Within ±0.4% of theoretical values | Confirms the elemental composition of the compound. |

Understanding and Interpreting Analytical Data

Here is a logical workflow for a researcher to assess the quality of a commercial batch of this compound:

References

An In-Depth Technical Guide to 2,4-Difluoro-L-phenylalanine for Advanced Research Applications

Abstract

2,4-Difluoro-L-phenylalanine is a non-canonical amino acid that has garnered significant attention in pharmaceutical and biochemical research. Its unique difluorinated aromatic ring provides enhanced metabolic stability, modulates electronic properties, and serves as a powerful probe for ¹⁹F NMR studies. This guide provides a comprehensive overview of its core properties, including its definitive CAS number, detailed safety and handling protocols derived from Safety Data Sheets (SDS), and insights into its synthesis and applications in drug discovery and peptide science. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their work.

Compound Identification and Core Physicochemical Properties

Precise identification is paramount in scientific research. This compound is most authoritatively identified by its Chemical Abstracts Service (CAS) number.

CAS Number: 31105-93-8 [1][2][3][4]

This unique identifier distinguishes it from its isomers (e.g., 3,4-difluoro-L-phenylalanine) and racemic mixtures. The core properties of the compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | (2S)-2-amino-3-(2,4-difluorophenyl)propanoic acid | [1][2] |

| Synonyms | L-Phe(2,4-DiF)-OH, H-Phe(2,4-F2)-OH | [1][2] |

| Molecular Formula | C₉H₉F₂NO₂ | [1][2] |

| Molecular Weight | 201.17 g/mol | [1] |

| Appearance | Off-white powder | [1] |

| Purity | Typically ≥98% (Chiral HPLC) | [1] |

| Melting Point | 253 - 255 °C (for 4-fluoro-DL-phenylalanine, indicative) | [5] |

Comprehensive Safety & Handling Protocol

While specific Safety Data Sheets for this compound were not available in detail, a composite safety profile can be constructed based on guidelines for similar fluorinated amino acids and general laboratory chemicals. The toxicological properties have not been fully investigated, and as such, the compound should be handled with care, assuming it is potentially hazardous.[6]

Hazard Identification & Precautionary Measures

-

OSHA Hazards: While some sources state no known OSHA hazards, it is prudent to treat it as a potential irritant.[7]

-

Primary Routes of Exposure: Inhalation, skin contact, eye contact, ingestion.

-

Health Effects: May cause respiratory tract, skin, and eye irritation.[7] Ingestion of large amounts may be harmful.

-

Precautionary Statements:

Exposure Control & Personal Protection

| Control | Specification | Rationale |

| Engineering Controls | Work in a well-ventilated chemical fume hood. | To keep airborne dust concentrations to a minimum and prevent inhalation. |

| Eye/Face Protection | Safety glasses with side-shields or goggles (compliant with EN166 or 29 CFR 1910.133).[6] | Protects eyes from accidental splashes or airborne dust. |

| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Wear a lab coat. | Prevents direct skin contact with the compound.[6] |

| Respiratory Protection | Not typically required if engineering controls are adequate. If dust is generated, use a NIOSH/MSHA-approved respirator. | A precautionary measure for situations with a high potential for aerosolization. |

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes.[6]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[6]

Handling, Storage, and Stability

-

Handling: Avoid the formation of dust and aerosols.[7]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[6] Recommended storage is often refrigerated at 0-8°C.[1][8]

-

Stability: Stable under recommended storage conditions.[7]

-

Incompatible Materials: Strong oxidizing agents, strong acids.[5][7]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hazardous hydrogen fluoride (HF) gas.[7]

Synthesis and Mechanistic Rationale

The synthesis of enantiomerically pure fluorinated phenylalanines is a non-trivial task. While specific, detailed synthetic routes for this compound are proprietary or found in specialized literature, a general and logical approach involves the asymmetric synthesis starting from a fluorinated precursor. Phenylalanine ammonia lyases (PALs) have also shown utility in producing phenylalanine analogues.[9]

A common strategy involves the alkylation of a chiral glycine enolate equivalent with 2,4-difluorobenzyl bromide. The choice of a chiral auxiliary (like a Schöllkopf reagent) is critical for establishing the desired L-stereochemistry.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis, highlighting the key transformations required.

Caption: Conceptual workflow for the asymmetric synthesis of this compound.

Applications in Drug Discovery and Chemical Biology

The introduction of fluorine into amino acids is a powerful strategy in medicinal chemistry.[10][11] Fluorine's high electronegativity and small size can profoundly alter the physicochemical properties of peptides and proteins without introducing significant steric bulk.[10]

Enhancing Metabolic Stability

The carbon-fluorine bond is exceptionally strong. Replacing C-H bonds on the phenyl ring with C-F bonds blocks sites of oxidative metabolism by cytochrome P450 enzymes. This can significantly increase the in-vivo half-life of peptide-based drugs.[12]

Modulating Receptor Binding and Potency

The electron-withdrawing nature of the two fluorine atoms alters the electronic distribution (quadrupole moment) of the phenyl ring. This can change crucial aryl-aryl or cation-π interactions with biological targets like enzymes or G-protein coupled receptors (GPCRs), leading to improved binding affinity and potency.[1] This makes the compound a valuable building block for developing novel therapeutics, particularly for neurological disorders and cancer.[1][8]

¹⁹F NMR Spectroscopy Probe

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making it an excellent NMR probe. Incorporating this compound into a protein allows for site-specific analysis of protein structure, dynamics, and ligand binding with minimal perturbation.[12] The two distinct fluorine signals can provide rich information about the local chemical environment.

Experimental Protocol: Incorporation into a Peptide via SPPS

This protocol outlines the standard procedure for incorporating this compound into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-2,4-Difluoro-L-phenylalanine (CAS No. 1032337-49-7)[13]

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

HBTU/HOBt or HATU (Coupling reagents)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

In a separate vial, pre-activate Fmoc-2,4-Difluoro-L-phenylalanine (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-2 hours.

-

Monitor reaction completion with a Kaiser test.

-

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (Step 2).

-

Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

SPPS Workflow Diagram

Caption: Standard workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

References

- 1. chemimpex.com [chemimpex.com]

- 2. 31105-93-8 | this compound | Tetrahedron [thsci.com]

- 3. This compound | 31105-93-8 [chemicalbook.com]

- 4. watson-int.com [watson-int.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]

- 10. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. aralezbio-store.com [aralezbio-store.com]

A Technical Guide to the Solubility of 2,4-Difluoro-L-phenylalanine for Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of the solubility of 2,4-Difluoro-L-phenylalanine, a critical non-canonical amino acid in modern drug development. Recognizing the limited availability of public quantitative solubility data, this document synthesizes foundational physicochemical principles, qualitative solubility information, and comparative data from analogous compounds. More importantly, it equips researchers, scientists, and drug development professionals with the causal understanding of how fluorination impacts solubility and provides a detailed, field-proven experimental protocol for determining thermodynamic solubility in-house. This guide is structured to serve not just as a data repository, but as a practical tool for experimental design and interpretation in formulation, process chemistry, and peptide synthesis.

Introduction: The Significance of this compound in Drug Discovery

This compound is a synthetic amino acid that has gained significant traction in pharmaceutical and biochemical research.[1] The strategic incorporation of two fluorine atoms onto the phenyl ring imparts unique physicochemical properties not present in the native L-phenylalanine. These modifications can profoundly influence the bioactivity, metabolic stability, and pharmacokinetic profiles of peptides and small-molecule therapeutics.[1][2] Fluorine's high electronegativity can alter pKa, modulate hydrophobic interactions, and introduce new dipole moments, all of which are critical factors in drug-receptor binding and overall efficacy.[2][3]

Understanding the solubility of this building block is a cornerstone of successful drug development. Poor solubility can create significant hurdles, leading to unpredictable results in biological assays, challenges in formulation, and poor bioavailability.[4] This guide addresses this critical need by providing a detailed examination of the factors governing the solubility of this compound and the methodologies to accurately measure it.

Core Physicochemical Properties

The introduction of two highly electronegative fluorine atoms to the aromatic ring of L-phenylalanine is not a trivial substitution. It fundamentally alters the electronic distribution and intermolecular forces that dictate the molecule's behavior in solution.

| Property | Value | Source / Comment |

| Molecular Formula | C₉H₉F₂NO₂ | Chem-Impex[1] |

| Molecular Weight | 201.17 g/mol | Chem-Impex[1] |

| Appearance | White to off-white solid/powder | Chem-Impex[1] |

| CAS Number | 31105-93-8 | Chem-Impex[1] |

| pKa (Carboxylic Acid) | ~1.8–2.2 (estimated) | Estimated based on L-phenylalanine and the electron-withdrawing effect of fluorine.[5] |

| pKa (Amine) | ~9.1–9.2 (estimated) | Estimated based on L-phenylalanine.[5] |

| logP (octanol/water) | -1.2 (Computed) | This computed value for the related 3,5-difluoro isomer suggests increased hydrophilicity compared to L-phenylalanine (logP ~ -1.5).[5][6] |

Expert Insight: The two fluorine atoms act as strong electron-withdrawing groups. This effect acidifies the carboxylic acid proton (lowering its pKa) and can influence the basicity of the amine group. This altered ionization behavior is a key determinant of aqueous solubility, particularly its dependence on pH.

Solubility Profile of this compound

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed literature. However, qualitative information from suppliers and comparative data from structurally similar amino acids provide a strong basis for experimental design.

Qualitative Solubility:

-

This compound is described as being slightly soluble in water, methanol, and DMSO .[5] This general classification suggests that while it is not highly soluble, it can be dissolved in these common laboratory solvents to a useful extent, likely requiring sonication or warming for practical concentrations.

Comparative Quantitative Solubility: To provide a functional benchmark, the table below presents the known aqueous solubility of the parent compound, L-phenylalanine, and the mono-fluorinated analog, 4-Fluoro-L-phenylalanine.

| Compound | Solvent / Medium | Solubility | Source |

| L-Phenylalanine | Water (25 °C) | ~29.6 mg/mL | PubChem[7] |

| L-Phenylalanine | PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[8] |

| 4-Fluoro-L-phenylalanine | PBS (pH 7.2) | ~5 mg/mL | Cayman Chemical[4] |

Interpretation and Causality: The fact that both L-phenylalanine and 4-Fluoro-L-phenylalanine exhibit similar solubility in a physiological buffer (PBS, pH 7.2) is noteworthy. At this pH, the amino acid exists predominantly as a zwitterion. The introduction of a single fluorine atom in the para-position does not drastically alter the solubility in this state. It is plausible to hypothesize that this compound will exhibit solubility in a similar range in aqueous buffers. The difluorination pattern may increase hydrophobicity, potentially reducing solubility, but this can be counteracted by changes in crystal lattice energy and solvation properties.[9]

Factors Influencing Solubility

The "Fluorous Effect": More Than Just Hydrophobicity

The term "fluorous effect" describes the unique properties imparted by fluorine substitution. While often simplistically equated with increased hydrophobicity, the reality is more complex. Fluorination can enhance thermodynamic stability in proteins and modulate bioactivity.[2] The impact on solubility arises from a balance between:

-

Increased Hydrophobicity: The C-F bond is nonpolar, and a fluorinated ring is generally more hydrophobic than a standard phenyl ring.[9]

-

Altered Crystal Packing: The size and electronic properties of fluorine can change how molecules pack in a solid-state crystal. This can either increase or decrease the energy required to break the crystal lattice apart (lattice energy), directly impacting solubility.

-

Dipole Moments: The strong C-F bond dipoles can alter the overall molecular dipole, influencing interactions with polar solvents.

Effect of pH and Ionization

Like all free amino acids, the solubility of this compound in aqueous media is critically dependent on pH. The molecule can exist in three primary ionization states: a cation at low pH, a zwitterion at its isoelectric point (pI), and an anion at high pH. Solubility is typically lowest at the pI, where the net charge is zero, and increases significantly as the pH moves away from the pI and the molecule becomes charged.

Caption: Ionization states of this compound and their effect on aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the "gold standard" shake-flask method for determining thermodynamic equilibrium solubility.[4] Its trustworthiness lies in ensuring that the system reaches true equilibrium, providing a definitive solubility value under the specified conditions.

Principle

An excess amount of the solid compound is agitated in a specific solvent system for an extended period until the concentration of the dissolved solute in the supernatant reaches a constant value (equilibrium). The supernatant is then separated from the undissolved solid and its concentration is measured analytically.

Materials and Equipment

-

This compound (solid powder, >98% purity)

-

Solvents of interest (e.g., Deionized Water, PBS pH 7.4, Methanol, DMSO)

-

Analytical balance (± 0.01 mg)

-

Glass vials (e.g., 4 mL) with screw caps and PTFE septa

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility and low analyte binding)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

-

Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology

-

Preparation:

-

Add an excess of solid this compound to a pre-weighed glass vial. "Excess" is critical; a good starting point is 5-10 mg of solid per 1 mL of solvent. The goal is to have visible undissolved solid remaining at the end of the experiment.

-

Precisely add a known volume of the desired solvent (e.g., 2.0 mL) to the vial.

-

Prepare at least three replicate vials for each solvent system to ensure statistical validity.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Causality: Agitation must be sufficient to keep the solid suspended but not so vigorous as to cause particle attrition. The system must be allowed to reach equilibrium. For amino acids, this typically requires 24 to 72 hours .[4][8] It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer increasing.

-

-

Sample Separation (Self-Validation Step):

-

After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle.

-

Causality: This step is crucial to avoid clogging the filter. The separation of the saturated supernatant from the solid phase is the most critical source of potential error.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.

-

Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) and carefully sample the supernatant. Filtration is generally preferred.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the calibration standards using a validated analytical method, typically reverse-phase HPLC with UV detection (e.g., at 214 nm or 260 nm).

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the saturated supernatant by interpolating its response from the calibration curve. This concentration is the thermodynamic solubility.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Conclusion

While quantitative solubility data for this compound remains sparse in public literature, a robust understanding of its physicochemical properties provides a strong framework for its application. The introduction of two fluorine atoms significantly modulates the electronic character of the molecule, which in turn governs its ionization and solvation behavior. For researchers requiring precise solubility values for formulation or process development, the detailed shake-flask methodology provided herein offers a reliable and authoritative path to generating high-quality, in-house data. By combining the theoretical principles with rigorous experimental practice, scientists can effectively navigate the challenges associated with this potent pharmaceutical building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. isotope.com [isotope.com]

- 8. Tuning phenylalanine fluorination to assess aromatic contributions to protein function and stability in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Fluoro-D-phenylalanine HCl | TargetMol [targetmol.com]

The Role of 2,4-Difluoro-L-phenylalanine in Enzyme Inhibition: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the role of 2,4-Difluoro-L-phenylalanine as an enzyme inhibitor, with a particular focus on its mechanism of action against pyridoxal 5'-phosphate (PLP)-dependent enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme kinetics, inhibitor design, and the development of novel therapeutics.

Introduction: The Significance of Fluorinated Amino Acids in Drug Discovery

The strategic incorporation of fluorine into amino acids has become a powerful tool in medicinal chemistry and drug design.[1] The unique physicochemical properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological activity of peptides and small molecules.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity, and altered pharmacokinetic profiles.[2][3] this compound, a fluorinated analog of the essential amino acid L-phenylalanine, has emerged as a valuable building block in the synthesis of novel therapeutic agents, particularly in the realm of enzyme inhibition.[2][4]

This guide will delve into the core principles of enzyme inhibition by this compound, using a well-characterized mechanism of a similar compound to illustrate the likely mode of action. We will explore the theoretical framework, experimental methodologies, and practical applications of this potent enzyme inhibitor.

Mechanism of Inhibition: A Focus on Suicide Inactivation of PLP-Dependent Enzymes

While direct, detailed mechanistic studies on this compound are not extensively published, its structural similarity to other fluorinated amino acids allows us to propose a plausible and scientifically grounded mechanism of action. The primary targets of many fluorinated amino acid analogs are pyridoxal 5'-phosphate (PLP)-dependent enzymes, a large and diverse family of enzymes crucial for amino acid metabolism.[5]

A well-established paradigm for the inhibition of PLP-dependent enzymes by fluorinated amino acids is suicide inhibition , also known as mechanism-based inactivation. In this process, the enzyme's own catalytic machinery converts the inhibitor into a highly reactive species that covalently modifies and irreversibly inactivates the enzyme.[6]

To illustrate this, we will examine the extensively studied suicide inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by a similar compound, α-difluoromethyl-DOPA.[1] AADC is a PLP-dependent enzyme responsible for the final step in the biosynthesis of the neurotransmitters dopamine and serotonin.[7]

The Catalytic Cycle of Aromatic L-Amino Acid Decarboxylase (AADC)

Understanding the normal catalytic cycle of AADC is essential to comprehend how a suicide inhibitor hijacks this process. The key steps are as follows:

-

Internal Aldimine Formation: In the resting state of the enzyme, the PLP cofactor is covalently linked to a lysine residue in the active site via a Schiff base, forming an "internal aldimine".

-

Transaldimination: The amino group of the incoming substrate (e.g., L-DOPA) displaces the lysine's amino group, forming a new Schiff base with PLP, known as the "external aldimine".

-

Decarboxylation: The electron-withdrawing properties of the PLP-substrate adduct facilitate the decarboxylation of the amino acid, releasing CO2 and forming a quinonoid intermediate.

-

Protonation and Product Release: The quinonoid intermediate is protonated, and subsequent hydrolysis releases the product (e.g., dopamine) and regenerates the internal aldimine with the active site lysine, ready for another catalytic cycle.

Proposed Suicide Inhibition Mechanism of this compound

Based on the mechanism of α-difluoromethyl-DOPA, we can propose a detailed mechanism for the suicide inhibition of a PLP-dependent decarboxylase by this compound:

-

Formation of the External Aldimine: this compound enters the active site and, like the natural substrate, forms an external aldimine with the PLP cofactor.

-

Enzyme-Catalyzed Decarboxylation: The enzyme's catalytic machinery proceeds with the decarboxylation of the inhibitor.

-

Generation of a Reactive Intermediate: The key step in suicide inhibition occurs after decarboxylation. The presence of the fluorine atoms on the phenyl ring is hypothesized to facilitate the formation of a highly reactive electrophilic species. While the exact nature of this species for this compound is not definitively established, for α-difluoromethyl-DOPA, it is a reactive intermediate that can be attacked by a nucleophile.

-

Covalent Adduct Formation: A nucleophilic residue within the enzyme's active site (e.g., the ε-amino group of the active site lysine or another nearby nucleophile) attacks the reactive intermediate. This results in the formation of a stable, covalent bond between the inhibitor and the enzyme.

-

Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.

Diagram: Proposed Suicide Inhibition Pathway

Caption: Proposed suicide inhibition of AADC by this compound.

Experimental Workflows for Studying Enzyme Inhibition

The investigation of enzyme inhibition by compounds like this compound requires a systematic experimental approach. The following protocols provide a framework for characterizing the inhibitory activity and elucidating the mechanism of action.

Enzyme Purification and Characterization

Objective: To obtain a pure and active enzyme preparation for kinetic studies.

Methodology:

-

Expression and Lysis: Overexpress the target enzyme (e.g., Aromatic L-Amino Acid Decarboxylase) in a suitable host system (e.g., E. coli). Lyse the cells to release the enzyme.

-

Purification: Purify the enzyme using a combination of chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.

-

Purity Assessment: Assess the purity of the enzyme by SDS-PAGE.

-

Concentration Determination: Determine the enzyme concentration using a standard method like the Bradford assay or by measuring absorbance at 280 nm.

-

Activity Assay: Confirm the catalytic activity of the purified enzyme using a standard substrate and a validated assay method.

Enzyme Inhibition Assays

Objective: To determine the potency and type of inhibition.

Methodology:

-

Continuous Spectrophotometric Assay:

-

Monitor the enzymatic reaction in real-time by following the change in absorbance or fluorescence of a substrate or product.

-

For AADC, a common method is to monitor the formation of dopamine from L-DOPA.[8]

-

-

Determination of IC50:

-

Incubate the enzyme with a range of inhibitor concentrations.

-

Initiate the reaction by adding the substrate.

-

Measure the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

-

Kinetic Analysis of Inhibition Type:

-

Perform steady-state kinetic experiments by measuring initial rates at various substrate and inhibitor concentrations.

-

Plot the data using Lineweaver-Burk or other linear plots to distinguish between competitive, non-competitive, and uncompetitive inhibition.

-

For time-dependent, irreversible inhibitors (suicide inhibitors), these plots may not be linear.

-

Characterization of Suicide Inhibition

Objective: To confirm irreversible, mechanism-based inactivation and determine the kinetic parameters of inactivation.

Methodology:

-

Time-Dependent Inactivation Assay:

-

Pre-incubate the enzyme with the inhibitor for various time intervals.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it into a reaction mixture containing the substrate to measure the remaining enzyme activity.

-

Plot the logarithm of the remaining activity against the pre-incubation time. A linear plot indicates pseudo-first-order inactivation.

-

-

Determination of k_inact and K_I:

-

Perform the time-dependent inactivation assay at several different inhibitor concentrations.

-

Determine the apparent inactivation rate constant (k_obs) for each inhibitor concentration from the slope of the semi-logarithmic plots.

-

Plot k_obs against the inhibitor concentration. For a simple suicide inhibition mechanism, this plot should be hyperbolic.

-

Fit the data to the Michaelis-Menten equation for inactivation to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

-

Diagram: Experimental Workflow for Characterizing Suicide Inhibition

Caption: Step-by-step workflow for characterizing a suicide inhibitor.

Spectroscopic and Biophysical Analysis

Objective: To obtain direct evidence of covalent adduct formation and to study the conformational changes in the enzyme upon inhibition.

Methodology:

-

Mass Spectrometry:

-

Incubate the enzyme with the inhibitor to allow for inactivation.

-

Analyze the intact protein by mass spectrometry to detect the mass increase corresponding to the covalent attachment of the inhibitor.

-

Perform peptide mapping (e.g., LC-MS/MS) to identify the specific amino acid residue that is covalently modified.[9]

-

-

X-ray Crystallography:

-

If possible, crystallize the enzyme in complex with the inhibitor to obtain a high-resolution structure of the covalent adduct. This provides definitive proof of the binding mode and the specific interactions involved.

-

-

Fluorescence Spectroscopy:

-

Monitor changes in the intrinsic fluorescence of the enzyme (from tryptophan and tyrosine residues) upon binding of the inhibitor. This can provide information about conformational changes in the enzyme.

-

Data Presentation and Interpretation

Clear and concise presentation of experimental data is crucial for the interpretation of inhibition studies.

Table 1: Hypothetical Kinetic Parameters for the Inhibition of Aromatic L-Amino Acid Decarboxylase (AADC) by Fluorinated Phenylalanine Analogs

| Inhibitor | IC50 (µM) | Inhibition Type | k_inact (min⁻¹) | K_I (µM) |

| This compound | Data to be determined | Presumed Suicide | Data to be determined | Data to be determined |

| α-Difluoromethyl-DOPA | ~50 | Suicide | 0.15 | 25 |

| L-DOPA (Substrate) | N/A | N/A | N/A | N/A |

Note: The values for α-Difluoromethyl-DOPA are representative and may vary depending on the experimental conditions. The data for this compound is hypothetical and would need to be determined experimentally.

Applications in Drug Development

The ability of this compound to act as a mechanism-based inactivator of PLP-dependent enzymes makes it a valuable lead compound in drug development. Aromatic L-amino acid decarboxylase, for example, is a target for the treatment of Parkinson's disease, where inhibitors are used to prevent the peripheral conversion of L-DOPA to dopamine.[10] By designing specific suicide inhibitors, it is possible to achieve high potency and selectivity for the target enzyme, minimizing off-target effects.

The insights gained from studying the inhibition mechanism of this compound can guide the rational design of new drugs with improved efficacy and safety profiles for a range of diseases where PLP-dependent enzymes play a critical role.

Conclusion

This compound represents a promising molecule in the field of enzyme inhibition. While further research is needed to fully elucidate its specific inhibitory mechanisms against various enzymes, the principles of suicide inhibition of PLP-dependent enzymes provide a strong theoretical framework for its mode of action. The experimental protocols and data analysis methods outlined in this guide offer a comprehensive approach for researchers to investigate the potential of this compound and other fluorinated amino acids as potent and selective enzyme inhibitors for therapeutic applications.

References

- 1. Irreversible inhibition of aromatic-L-amino acid decarboxylase by alpha-difluoromethyl-DOPA and metabolism of the inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Kinetic Analyses Guide the Therapeutic Decision in a Novel Form of Moderate Aromatic Acid Decarboxylase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of pyridoxal phosphate deficiency on aromatic L-amino acid decarboxylase activity with L-DOPA and L-5-hydroxytryptophan as substrates in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-difluoromethyl DOPA, a new enzyme-activated irreversible inhibitor of aromatic L-amino acid decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Interaction between Pyridoxine 5′-Phosphate Oxidase and Dopa Decarboxylase: Activation of B6-Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suicide inhibition - Wikipedia [en.wikipedia.org]

- 7. Aromatic L-amino acid decarboxylase - Wikipedia [en.wikipedia.org]

- 8. Human aromatic amino acid decarboxylase is an asymmetric and flexible enzyme: Implication in aromatic amino acid decarboxylase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]

The Strategic Incorporation of 2,4-Difluoro-L-phenylalanine: A Technical Guide for Novel Therapeutic Development

Introduction: The Fluorine Advantage in Modern Drug Discovery

In the landscape of contemporary drug development, the strategic incorporation of fluorine into bioactive molecules has emerged as a paramount tool for enhancing therapeutic profiles. The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic properties.[1] Among the repertoire of fluorinated building blocks, non-canonical amino acids, particularly fluorinated derivatives of phenylalanine, have garnered significant attention. This guide focuses on 2,4-Difluoro-L-phenylalanine, a valuable building block for researchers and drug development professionals aiming to design next-generation therapeutics, particularly in the realms of oncology and neurology.[2] Its unique substitution pattern offers a distinct electronic and conformational profile compared to other fluorinated phenylalanines, making it an essential tool in rational drug design.[2]

This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its application in peptide and small molecule therapeutics. We will delve into the causality behind its use, provide field-proven experimental protocols, and present case studies that underscore its potential to overcome challenges in drug development.

Physicochemical Properties: A Quantitative Comparison

The introduction of two fluorine atoms at the 2 and 4 positions of the phenyl ring significantly alters the electronic and hydrophobic character of the amino acid side chain. These changes are fundamental to the advantages conferred upon peptides and small molecules that incorporate this building block.

| Property | Phenylalanine (Phe) | This compound (2,4-diF-Phe) | Rationale for Change |

| Molecular Weight | 165.19 g/mol | 201.17 g/mol | Addition of two fluorine atoms. |

| pKa (Carboxylic Acid) | ~1.8-2.2 | ~1.7-2.1 (estimated) | The strong electron-withdrawing effect of the fluorine atoms increases the acidity of the carboxylic acid. |

| pKa (Amine) | ~9.1-9.3 | ~8.9-9.1 (estimated) | The inductive effect of the fluorine atoms slightly decreases the basicity of the amine group. |

| LogP (Octanol/Water) | -1.38 | -0.8 (Computed) | Increased hydrophobicity due to the introduction of fluorine atoms. |

| Aromatic Ring Electron Density | High | Significantly Reduced | The high electronegativity of fluorine withdraws electron density from the aromatic ring, altering potential π-π and cation-π interactions. |

Data for Phenylalanine and computed/estimated data for this compound are compiled from various chemical databases and scientific literature.

Synthesis of this compound: An Asymmetric Approach

The enantiomerically pure synthesis of this compound is crucial for its application in therapeutics. While several methods exist for the synthesis of fluorinated amino acids, asymmetric phase-transfer catalysis offers a scalable and efficient route. The following protocol is a representative method adapted from established procedures for the synthesis of unnatural phenylalanine derivatives.[3]

Experimental Protocol: Asymmetric Synthesis

Objective: To synthesize enantiomerically pure this compound via asymmetric alkylation of a glycine Schiff base.

Materials:

-

N-(Diphenylmethylene)glycine tert-butyl ester

-

2,4-Difluorobenzyl bromide

-

O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (Phase-Transfer Catalyst)

-

Potassium hydroxide (KOH)

-

Toluene

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification equipment (chromatography column, rotary evaporator)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve N-(Diphenylmethylene)glycine tert-butyl ester (1 equivalent) and the cinchonidinium-based phase-transfer catalyst (0.01 equivalents) in toluene.

-

Addition of Base: Add a 50% aqueous solution of potassium hydroxide.

-

Alkylation: Cool the mixture to 0°C and add 2,4-difluorobenzyl bromide (1.1 equivalents) dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir vigorously at 0°C for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification of Intermediate: Purify the crude product by column chromatography on silica gel to obtain the protected this compound derivative.

-

Deprotection: Treat the purified intermediate with aqueous hydrochloric acid (e.g., 6M HCl) and heat to reflux for 4-6 hours to remove the diphenylmethylene and tert-butyl protecting groups.

-

Isolation: Cool the reaction mixture and neutralize to pH ~7 with a suitable base (e.g., NaOH). The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

The true utility of this compound is realized when it is incorporated into peptide sequences. Fmoc-based Solid-Phase Peptide Synthesis (SPPS) is the standard method for this process. The following protocol provides a detailed workflow for the incorporation of Fmoc-2,4-difluoro-L-phenylalanine into a growing peptide chain.

Experimental Protocol: Fmoc-SPPS

Objective: To incorporate Fmoc-2,4-difluoro-L-phenylalanine into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-2,4-difluoro-L-phenylalanine-OH

-

Other required Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Deprotection reagent: 20% Piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solvent: Isopropanol (IPA)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Cold diethyl ether

-

SPPS reaction vessel

-

HPLC and Mass Spectrometer for analysis

Step-by-Step Methodology:

-

Resin Swelling: Swell the resin in DMF in the reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling of Fmoc-2,4-difluoro-L-phenylalanine:

-

In a separate vial, pre-activate Fmoc-2,4-difluoro-L-phenylalanine-OH (3 equivalents relative to resin loading) with HBTU or HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours. Note: Due to the electron-withdrawing nature of the fluorine atoms, coupling of fluorinated phenylalanines may be slower than standard amino acids. It is crucial to monitor the coupling reaction (e.g., with a Kaiser test) and perform a double coupling if necessary.[4]

-

-

Washing: Wash the resin with DMF (3-5 times) and DCM (3 times) to remove excess reagents.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Wash the resin thoroughly and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-